

Endogenous Function of Conopressin G in Invertebrates: A Technical Guide

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Abstract

Conopressin G, an invertebrate neuropeptide structurally homologous to the vertebrate vasopressin/oxytocin superfamily, plays a crucial role in a diverse array of physiological processes. First identified in the venom of the cone snail *Conus geographus*, its endogenous presence and function have since been confirmed in several invertebrate species, including the pond snail *Lymnaea stagnalis* and the sea slug *Aplysia californica*. This technical guide provides a comprehensive overview of the endogenous functions of **Conopressin G** in invertebrates, detailing its signaling pathways, physiological effects, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating invertebrate neuroendocrinology and for professionals in the field of drug development targeting G-protein coupled receptors.

Introduction

The vasopressin/oxytocin superfamily of neuropeptides is an ancient and evolutionarily conserved signaling system found throughout the animal kingdom. In invertebrates, a single ancestral gene typically gives rise to a vasopressin/oxytocin-like peptide.[1] One of the most well-studied of these is Lys-**Conopressin G** (hereafter referred to as **Conopressin G**), with the amino acid sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂. [2] Initially discovered as a component of cone snail venom, **Conopressin G** has been identified as an endogenous neuropeptide in several molluscan species, where it functions as a neurotransmitter and

neurohormone.[1][3] It is involved in the regulation of a wide range of biological processes, including reproduction, osmotic balance, and complex behaviors.[4] This guide synthesizes the current understanding of the endogenous roles of **Conopressin G** in invertebrates.

Molecular Biology and Signaling Pathway

Precursor Structure and Receptors

The **Conopressin G** precursor protein exhibits a conserved structure, comprising a signal peptide, the **Conopressin G** nonapeptide, and a neurophysin domain, which is characteristic of the vasopressin/oxytocin superfamily.[1] **Conopressin G** exerts its effects by binding to specific G-protein coupled receptors (GPCRs).[3][5] In *Lymnaea stagnalis*, a **Conopressin G** receptor, LSCPR1, has been cloned and characterized.[3][6] There is also evidence for at least one other receptor subtype in this species, suggesting a diversity of signaling mechanisms.[6]

Signal Transduction

Activation of the **Conopressin G** receptor, a G-protein coupled receptor, initiates intracellular signaling cascades.[3] Experimental evidence from heterologous expression of the *Lymnaea stagnalis* **Conopressin G** receptor (LSCPR) in *Xenopus* oocytes demonstrates that ligand binding evokes Ca^{2+} -dependent Cl^- currents.[3][7] This strongly indicates that the signaling pathway involves an increase in intracellular calcium concentration. While the precise G-protein subtype (e.g., Gq/11) and the involvement of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) have not been definitively elucidated in invertebrates, the calcium-dependent nature of the response points towards a canonical Gq/11-phospholipase C pathway.

Diagram: **Conopressin G** Signaling Pathway

Caption: Proposed signaling pathway for **Conopressin G** in invertebrates.

Physiological Functions and Quantitative Data

Conopressin G has been implicated in a variety of physiological functions in invertebrates, primarily in molluscs. These include roles in reproduction, neuronal activity, and behavior.

Reproductive Behavior

In the pond snail *Lymnaea stagnalis*, **Conopressin G** is involved in the regulation of male reproductive behavior. It is expressed in neurons that innervate the vas deferens and penis complex.[8] Application of **Conopressin G** to the isolated vas deferens induces muscle contractions, suggesting a role in ejaculation. Interestingly, its effects are antagonized by the co-localized neuropeptide APGWamide, which inhibits these contractions in a dose-dependent manner.[8]

Neuronal Modulation

Conopressin G acts as a neuromodulator in the central nervous system of both *Lymnaea stagnalis* and *Aplysia californica*.

In *Lymnaea*, **Conopressin G** excites neurons in the anterior lobe of the right cerebral ganglion. [7] Voltage-clamp studies have revealed that **Conopressin G** induces two distinct persistent inward currents: a high-voltage-activated (HVA) current and a low-voltage-activated (LVA) current. These currents are carried primarily by sodium ions and have different dose-dependencies, suggesting the involvement of two separate receptor populations.[7]

In *Aplysia*, superfusion of **Conopressin G** over the abdominal ganglion modulates gill behaviors. It reduces the amplitude of the siphon-evoked gill withdrawal reflex and decreases the excitability of gill motor neurons.[9] Concurrently, it increases the frequency of spontaneous gill movements.[9]

Parameter	Species	Preparation	Effect	EC50	Reference
Neuronal Current (HVA)	<i>Lymnaea stagnalis</i>	Whole-cell voltage clamp of RCB1 neuron	Induction of high-voltage-activated inward current	7.7×10^{-8} M	[7]
Neuronal Current (LVA)	<i>Lymnaea stagnalis</i>	Whole-cell voltage clamp of RCB1 neuron	Induction of low-voltage-activated inward current	2.2×10^{-7} M	[7]

Table 1: Quantitative Electrophysiological Effects of **Conopressin G**

Digestive Processes

Recent studies in the nudibranch *Berghia stephanieae* indicate a role for **Conopressin G** in digestion. Bath application of **Conopressin G** was found to increase gut contractions and, at higher concentrations, induce egestion.[6] The expression of both **Conopressin G** and its receptor in the gut further supports this function.[6]

Experimental Protocols

The study of **Conopressin G** in invertebrates utilizes a range of experimental techniques, from molecular biology to electrophysiology and behavioral assays.

Heterologous Receptor Expression and Second Messenger Assays

This protocol is adapted from methodologies for characterizing invertebrate neuropeptide GPCRs and can be used to confirm the signaling pathway of **Conopressin G** receptors.

Objective: To express the **Conopressin G** receptor in a heterologous system and measure second messenger production (intracellular Ca^{2+}) upon ligand application.

Materials:

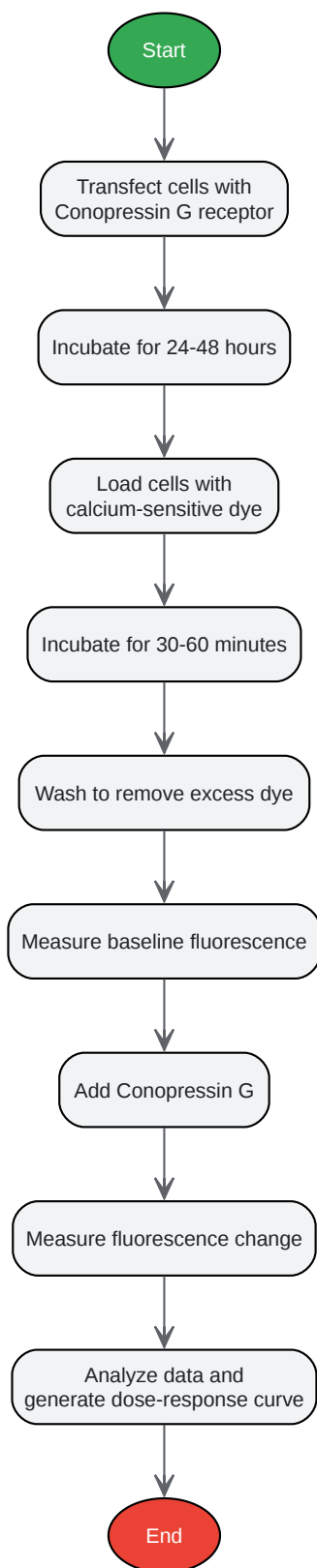
- Mammalian cell line (e.g., HEK293 or CHO cells)
- Expression vector (e.g., pcDNA3.1) containing the coding sequence for the **Conopressin G** receptor
- Transfection reagent
- Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- Fluorometric imaging system or plate reader

- **Conopressin G** peptide

Procedure:

- **Cell Culture and Transfection:** Culture HEK293 or CHO cells to ~80% confluency. Transfect the cells with the expression vector containing the **Conopressin G** receptor using a suitable transfection reagent according to the manufacturer's instructions.
- **Dye Loading:** 24-48 hours post-transfection, wash the cells with a physiological saline solution and incubate them with a solution containing a calcium-sensitive fluorescent dye (e.g., 5 μ M Fura-2 AM) for 30-60 minutes at room temperature in the dark.
- **Baseline Measurement:** Wash the cells to remove excess dye and place them in the fluorometric imaging system. Record the baseline fluorescence.
- **Ligand Application:** Add **Conopressin G** at various concentrations to the cells and continuously record the changes in fluorescence, which correspond to changes in intracellular calcium levels.
- **Data Analysis:** Calculate the change in fluorescence intensity over time. Plot the peak response as a function of **Conopressin G** concentration to generate a dose-response curve and determine the EC50.

Diagram: Experimental Workflow for Second Messenger Assay



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Caption: Workflow for measuring intracellular calcium in response to **Conopressin G**.

In Vitro Muscle Contraction Assay

This protocol is based on studies of neuropeptide effects on the *Lymnaea stagnalis* vas deferens.

Objective: To measure the contractile response of the vas deferens to **Conopressin G**.

Materials:

- Isolated vas deferens from *Lymnaea stagnalis*
- Organ bath with physiological saline solution
- Isotonic force transducer
- Data acquisition system
- **Conopressin G** peptide

Procedure:

- Preparation: Dissect the vas deferens and mount it in an organ bath containing aerated physiological saline.
- Equilibration: Allow the tissue to equilibrate for at least 30 minutes until a stable baseline tension is achieved.
- Ligand Application: Add **Conopressin G** to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.
- Recording: Record the changes in muscle tension using an isotonic force transducer connected to a data acquisition system.
- Data Analysis: Measure the amplitude of the contractions at each concentration of **Conopressin G**. Plot the contractile response as a function of peptide concentration to generate a dose-response curve.

Electrophysiology

This is a generalized protocol for whole-cell voltage-clamp recording from molluscan neurons.

Objective: To measure the effects of **Conopressin G** on the membrane currents of identified neurons.

Materials:

- Isolated ganglia from *Lymnaea stagnalis* or *Aplysia californica*
- Dissection microscope
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Glass microelectrodes
- Intracellular and extracellular solutions
- **Conopressin G** peptide

Procedure:

- Neuron Isolation: Dissect the desired ganglion and identify the target neuron.
- Patch-Clamp Recording: Using a micromanipulator, bring a glass microelectrode filled with intracellular solution into contact with the membrane of the target neuron. Apply gentle suction to form a high-resistance seal (gigaohm seal).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the electrode tip, achieving the whole-cell configuration.
- Voltage Clamp: Clamp the membrane potential at a holding potential and record baseline membrane currents.
- Ligand Application: Perfuse the preparation with an extracellular solution containing **Conopressin G** at a known concentration.

- Data Acquisition: Record the changes in membrane current induced by **Conopressin G**.
- Data Analysis: Analyze the current-voltage relationship and dose-dependency of the **Conopressin G**-induced currents.

Conclusion

Conopressin G is a multifunctional neuropeptide in invertebrates with significant roles in reproduction, neuronal modulation, and digestion. Its signaling through G-protein coupled receptors, likely involving intracellular calcium as a second messenger, represents a conserved mechanism of action. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the physiological significance of this important neuropeptide and for the development of novel therapeutics targeting related GPCRs. Further investigation is required to fully elucidate the downstream signaling components and to obtain a more comprehensive quantitative understanding of its diverse physiological effects across a wider range of invertebrate species.

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